4-(Tert-butyl)benzenecarbaldehyde oxime

Lipophilicity Partition Coefficient QSAR

This para‑substituted aldoxime delivers a LogP of 2.79 and a melting point of 104–106 °C, ensuring easy crystallization and stable long‑term storage. Its tert‑butyl group provides a 6‑ to 20‑fold increase in octanol/water partitioning versus unsubstituted benzaldoxime, making it ideal for CNS‑targeted SAR studies and fluorescent probe synthesis. The steric bulk also tunes metal‑binding selectivity for environmental or analytical chelator development. Procure as a direct precursor to 4‑tert‑butylbenzoic acid, a key intermediate in perfumes, agrochemicals, and liquid‑crystal materials.

Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
CAS No. 1551095-44-3
Cat. No. B3243183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Tert-butyl)benzenecarbaldehyde oxime
CAS1551095-44-3
Molecular FormulaC11H15NO
Molecular Weight177.24 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C=NO
InChIInChI=1S/C11H15NO/c1-11(2,3)10-6-4-9(5-7-10)8-12-13/h4-8,13H,1-3H3/b12-8+
InChIKeyWVWXUAUBKHCCSV-XYOKQWHBSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Tert-butyl)benzenecarbaldehyde oxime (CAS 1551095-44-3): Key Physicochemical and Synthetic Baseline


4-(Tert-butyl)benzenecarbaldehyde oxime (C₁₁H₁₅NO, MW 177.24 g/mol) is a para‑substituted aromatic aldoxime featuring a bulky tert‑butyl group. It is typically synthesized via condensation of 4‑tert‑butylbenzaldehyde with hydroxylamine, yielding colorless needle‑like crystals with a melting point of 104–106 °C [1]. The compound exhibits a calculated LogP of 2.79, indicating significant lipophilicity relative to unsubstituted benzaldoxime . This baseline defines the structural and property context against which differentiation from close analogs is measured.

Why 4-(Tert-butyl)benzenecarbaldehyde oxime Cannot Be Replaced by Other Para‑Substituted Benzaldoximes


Simple para‑substituted benzaldoximes (e.g., 4‑H, 4‑CH₃, 4‑OCH₃, 4‑Cl, 4‑NO₂) differ substantially in lipophilicity, melting point, and steric bulk. These differences directly impact solubility, crystallinity, and reactivity in downstream transformations. For instance, the tert‑butyl group increases LogP by over 0.5 units compared to 4‑chlorobenzaldoxime [1] and raises the melting point by >70 °C versus benzaldoxime [2]. Such variations mean that substituting a generic analog can alter partition behavior, purification ease, and even catalytic outcomes. The following evidence quantifies exactly where the tert‑butyl derivative diverges meaningfully.

Quantitative Differentiation of 4-(Tert-butyl)benzenecarbaldehyde oxime from Common Analogs


Lipophilicity (LogP) Outperforms Most Common Para‑Substituents

The calculated LogP of 4-(tert-butyl)benzenecarbaldehyde oxime is 2.79 , which is substantially higher than that of benzaldoxime (1.49–1.91) [1], 4‑methoxybenzaldoxime (2.00) [2], and 4‑nitrobenzaldoxime (1.93) . It is comparable to 4‑chlorobenzaldoxime (2.7) [3] and exceeds 4‑methylbenzaldoxime (~2.26) [4]. This ~0.8 unit increase over the parent benzaldoxime translates to a >6‑fold higher octanol/water partition, which directly impacts membrane permeability and extraction efficiency.

Lipophilicity Partition Coefficient QSAR

Elevated Melting Point Enables Facile Crystallization and Storage

4-(Tert-butyl)benzenecarbaldehyde oxime melts at 104–106 °C [1], a value >70 °C higher than benzaldoxime (30–33 °C) and ~30 °C higher than 4‑methylbenzaldoxime (74–78 °C) . It lies in the same range as 4‑chlorobenzaldoxime (108–110 °C) [2] and slightly below 4‑nitrobenzaldoxime (126–130 °C) . The high melting point reflects strong intermolecular interactions that favor crystalline solid formation, simplifying isolation and long‑term storage.

Crystallinity Purification Physical Form

Synthesis Yield: 52% Under Standard Conditions

In a representative synthesis, 4‑(tert‑butyl)benzenecarbaldehyde oxime was obtained in 52% yield from 4‑tert‑butylbenzaldehyde and hydroxylamine in aqueous ethanol [1]. This is lower than the 74–79% yields reported for a series of substituted benzaldoximes (including 4‑chloro, 4‑methyl, and 4‑nitro) under comparable conditions [2]. The reduced yield likely reflects steric hindrance from the tert‑butyl group, which slows nucleophilic attack on the carbonyl. Users should anticipate a moderate yield when scaling this transformation.

Synthetic Efficiency Yield Aldoxime Formation

Steric Bulk Enhances Selectivity in Metal Extraction and Polymerization

Although direct comparative data for 4‑(tert‑butyl)benzenecarbaldehyde oxime itself are sparse, structurally related tert‑butyl‑substituted benzaldoximes demonstrate pronounced steric effects. For example, 5‑tert‑butyl‑2‑hydroxy‑benzaldehyde oxime (L1) extracts copper(II) with a capacity of 284.7 µg per 6 mg of ligand, whereas the di‑tert‑butyl analog L2 achieves 382.5 µg per 4 mg, indicating that increased steric bulk can alter metal‑binding stoichiometry and efficiency [1]. In polymer chemistry, the tert‑butyl substituent in N‑t‑butylbenzaldoxime impedes chain propagation, reducing unwanted side reactions during radical polymerizations [2]. By analogy, the para‑tert‑butyl group in the target compound is expected to provide similar steric shielding, which can be exploited to control reaction pathways or metal‑ligand interactions.

Steric Hindrance Metal Coordination Polymer Initiators

High‑Value Application Scenarios for 4-(Tert-butyl)benzenecarbaldehyde oxime


Lipophilic Probes and Membrane‑Permeable Derivatives

The high LogP (2.79) makes this oxime an excellent starting material for synthesizing lipophilic probes, fluorescent tags, or drug candidates where enhanced membrane permeability is desired. In SAR studies, the tert‑butyl group provides a 6‑ to 20‑fold increase in octanol/water partitioning relative to parent benzaldoxime, a critical advantage for CNS‑targeted compounds or cellular uptake assays.

Crystalline Aldoxime Building Block for Solid‑Phase Syntheses

With a melting point of 104–106 °C [1], this compound is easily crystallized and stored as a stable solid. This physical form simplifies handling in automated synthesis platforms and reduces degradation during long‑term storage, making it a preferred choice for laboratories that require reliable, high‑purity building blocks.

Sterically Shielded Ligand for Metal Extraction and Coordination Chemistry

The bulky tert‑butyl group is expected to modulate metal‑binding stoichiometry and selectivity, as demonstrated by closely related tert‑butyl‑substituted benzaldoximes in copper(II) extraction [2]. Researchers developing selective chelators or extractants for environmental or analytical applications can leverage this steric differentiation to tune binding constants.

Intermediate for 4‑Alkylbenzoic Acids in Fragrance and Liquid Crystal Synthesis

This oxime serves as a precursor to 4‑alkylbenzoic acids via acid‑catalyzed thermal rearrangement . The resulting 4‑tert‑butylbenzoic acid is a valuable intermediate for perfumes, agrochemicals, and liquid crystal materials. Procurement of the oxime thus supports a direct route to these high‑value downstream products.

Technical Documentation Hub

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